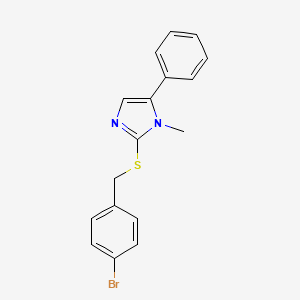

2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-1-methyl-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2S/c1-20-16(14-5-3-2-4-6-14)11-19-17(20)21-12-13-7-9-15(18)10-8-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVARZNDGBRMFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl chloride, which is then reacted with thiourea to form 4-bromobenzylthiourea. This intermediate is subsequently cyclized with 1-methyl-5-phenylimidazole under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The bromobenzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form the corresponding benzylthio derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, benzylthio derivatives, and various substituted imidazole derivatives. These products can exhibit different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

Pharmaceutical Applications

- Antiviral Activity : Research has indicated that imidazole derivatives exhibit significant antiviral properties. The compound has been studied for its ability to inhibit viral replication, potentially offering therapeutic avenues for diseases caused by viruses such as HIV and hepatitis .

- Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of imidazole derivatives against a range of pathogens. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Imidazole compounds are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory disorders .

- Cancer Research : The ability of imidazole derivatives to inhibit specific enzymes involved in cancer progression has been documented. This compound may act as a potential inhibitor of certain kinases or other cancer-related enzymes, aiding in the development of targeted cancer therapies .

Agrochemical Applications

The thioether functional group in this compound may enhance its efficacy as an agrochemical agent. Compounds with similar structures have been explored for their potential as fungicides and herbicides due to their ability to disrupt metabolic processes in plants and pathogens .

Material Science Applications

- Conductive Polymers : Imidazole-containing compounds can be utilized in the synthesis of conductive polymers. These materials have applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Catalysts : The unique electronic properties of imidazole derivatives make them suitable candidates for catalytic applications in organic synthesis, particularly in reactions involving oxidation and reduction processes .

Case Studies

- Antiviral Screening : A study conducted on various imidazole derivatives demonstrated that modifications to the thioether group significantly enhanced antiviral activity against specific viral strains. The structure-activity relationship (SAR) indicated that substituents on the benzyl group could be optimized for improved efficacy .

- Antimicrobial Testing : In vitro tests showed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

- Material Properties : Research into the polymerization of imidazole derivatives revealed that they could be integrated into polymer matrices to improve electrical conductivity, making them valuable for advanced electronic applications .

Mechanism of Action

The mechanism of action of 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to reduced energy production in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 2, and 5 of the imidazole core. These variations influence melting points, solubility, and biological activity:

Notes:

- Thiol-containing analogs (e.g., ) may exhibit stronger nucleophilic reactivity than thioether derivatives like the target compound .

Table 1: Key Physicochemical Comparisons

Biological Activity

2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole is a synthetic organic compound belonging to the imidazole class. Its unique structure, characterized by a bromobenzylthio group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

- Molecular Formula : C₁₇H₁₅BrN₂S

- Molecular Weight : 359.3 g/mol

- CAS Number : 923201-80-3

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study conducted by Jain et al. evaluated its efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results demonstrated that this compound has a comparable antimicrobial potential to standard antibiotics like Norfloxacin (Table 1) .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 18 | Jain et al. |

| This compound | E. coli | 16 | Jain et al. |

| Norfloxacin | S. aureus | 20 | Jain et al. |

| Norfloxacin | E. coli | 18 | Jain et al. |

Anticancer Activity

The anticancer potential of this compound has been explored in preclinical studies, revealing its ability to inhibit specific enzymes involved in cancer cell proliferation. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability (Table 2).

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| A431 (human epidermoid carcinoma) | 12.5 | |

| U251 (human glioblastoma) | 15.0 | |

| MCF7 (breast cancer) | 10.0 |

The biological activity of this compound is attributed to its interaction with molecular targets such as proteins and enzymes involved in critical cellular pathways. The presence of the bromine atom enhances the compound's reactivity and allows for specific interactions with target sites, which may lead to the modulation of biological responses.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole, including our compound, exhibited strong antibacterial activity against multi-drug resistant strains .

- Anticancer Research : In vitro studies indicated that treatment with this compound resulted in significant apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

- Synergistic Effects : Research has also suggested that combining this compound with other agents may enhance its efficacy against resistant bacterial strains and cancer cells, indicating a potential for developing combination therapies .

Q & A

Q. What are the standard synthetic routes for 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves:

- Imidazole ring formation : Condensation of glyoxal derivatives with amines or ammonia under acidic conditions.

- Substituent introduction : Nucleophilic substitution or cross-coupling reactions to add the 4-bromobenzylthio and phenyl groups.

- Optimization parameters :

- Catalysts : Palladium on carbon (Pd/C) for Suzuki-Miyaura cross-coupling .

- Solvents : Polar aprotic solvents like DMF or THF enhance reaction efficiency .

- Temperature : Controlled heating (60–100°C) prevents decomposition of sensitive intermediates .

- Yield improvement : Use of excess thiolating agents (e.g., benzyl mercaptan) and inert atmospheres to minimize oxidation side reactions.

Q. What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.5 ppm) .

- IR spectroscopy : Identifies thioether (C-S stretch ~600–700 cm⁻¹) and imidazole ring vibrations (~1500 cm⁻¹) .

- Crystallography :

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., S-C bond ~1.81 Å). SHELX software refines crystallographic data .

- Example: Monoclinic crystal system (space group P21/c) observed in analogous oxadiazole derivatives .

Q. What initial biological screening approaches are recommended to assess its potential therapeutic or agrochemical applications?

- Methodological Answer :

- Antimicrobial assays : Disk diffusion or microbroth dilution against Sclerotinia sclerotiorum or Rhizoctonia solani (IC₅₀ values at 50 µg/mL) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa) to measure cytotoxicity .

- Enzyme inhibition : Fluorometric assays targeting succinate dehydrogenase (SDH) for herbicidal activity .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the prediction of electronic properties and reactive sites?

- Methodological Answer :

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties .

- Applications :

- HOMO-LUMO analysis : Predicts electrophilic/nucleophilic sites (e.g., sulfur atom as nucleophilic center).

- Charge distribution : Identifies reactive regions for substitution (e.g., bromine atom as leaving group).

- Validation : Compare computed vs. experimental UV-Vis spectra or redox potentials .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and cell passage number.

- Data normalization : Use internal standards (e.g., positive controls like penthiopyrad for SDH inhibition ).

- Meta-analysis : Compare IC₅₀ values across studies to identify outliers due to assay sensitivity (e.g., fluorescence vs. colorimetric readouts).

Q. How is molecular docking utilized to elucidate the mechanism of action against specific biological targets?

- Methodological Answer :

- Target selection : SDH (PDB: 2FBW) for herbicidal activity or TRPV1 channels for pain modulation .

- Docking workflow :

- Ligand preparation : Assign partial charges and optimize geometry (e.g., using Open Babel).

- Pose scoring : Glide SP/XP scoring to rank binding affinities.

- Key interactions : Hydrogen bonds with Arg-43 (SDH) or hydrophobic contacts with TRPV1 .

- Validation : Overlay docking poses with co-crystallized ligands (e.g., penthiopyrad in SDH ).

Q. What structure-activity relationship (SAR) insights have been gained from modifying substituents on the imidazole core?

- Methodological Answer :

- Substituent effects :

- 4-Bromophenyl : Enhances lipophilicity and target binding (ΔLogP ~2.5) .

- Methyl group at N1 : Reduces metabolic degradation compared to bulkier substituents .

- Case study : Replacing bromine with chlorine decreases antifungal activity (IC₅₀ shifts from 12 µM to >50 µM) .

Q. What experimental and computational approaches are integrated to design derivatives with enhanced selectivity and potency?

- Methodological Answer :

- Combinatorial chemistry : Parallel synthesis of thioether analogs with varied aryl groups .

- QSAR modeling :

- Descriptors : ClogP, molar refractivity, and topological polar surface area.

- Validation : Leave-one-out cross-validation (R² >0.8) .

- In vivo testing : Pharmacokinetic profiling (e.g., plasma half-life in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.